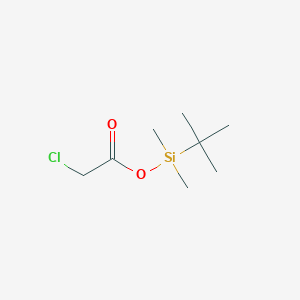
Diiododbis(triphenylphosphinenickel(II)
Vue d'ensemble
Description
Diiododbis(triphenylphosphinenickel(II)) is an organometallic compound with the chemical formula ([ (C_6H_5)_3P ]_2NiI_2). It is known for its dark brown crystalline appearance and is used in various applications, including as a reagent, catalyst, and precursor material in industrial chemistry, pharmaceuticals, and LED manufacturing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diiododbis(triphenylphosphinenickel(II)) can be synthesized by reacting nickel(II) iodide with triphenylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in solvents such as dichloromethane or toluene. The reaction can be represented as follows: [ NiI_2 + 2 (C_6H_5)_3P \rightarrow [ (C_6H_5)_3P ]_2NiI_2 ]
Industrial Production Methods
Industrial production of diiododbis(triphenylphosphinenickel(II)) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diiododbis(triphenylphosphinenickel(II)) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the triphenylphosphine ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The nickel center in the compound can undergo redox reactions, changing its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with diiododbis(triphenylphosphinenickel(II)) include halides, phosphines, and other ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation or degradation of the compound .
Major Products
The major products formed from reactions involving diiododbis(triphenylphosphinenickel(II)) depend on the specific reagents and conditions used. For example, substitution reactions can yield new nickel complexes with different ligands, while redox reactions can produce nickel compounds with varying oxidation states .
Applications De Recherche Scientifique
Diiododbis(triphenylphosphinenickel(II)) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Heck reactions.
Biology: Employed in biochemical research for studying nickel-containing enzymes and their functions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of diiododbis(triphenylphosphinenickel(II)) involves its ability to coordinate with various ligands and participate in catalytic cycles. The nickel center acts as a coordination site, facilitating the formation and breaking of chemical bonds. This coordination ability is crucial for its role as a catalyst in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(triphenylphosphinenickel(II)): Similar in structure but contains chloride ligands instead of iodide.
Bis(triphenylphosphine)diiodonickel(II): Another nickel complex with similar ligands but different coordination environments.
Uniqueness
Diiododbis(triphenylphosphinenickel(II)) is unique due to its specific combination of iodide and triphenylphosphine ligands, which confer distinct reactivity and stability properties. This makes it particularly useful in certain catalytic applications where other nickel complexes may not perform as effectively .
Propriétés
IUPAC Name |
diiodonickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNPPNNEDIAJL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30I2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422013 | |
| Record name | diiododbis(triphenylphosphinenickel(ii) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82308-17-6 | |
| Record name | diiododbis(triphenylphosphinenickel(ii) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















